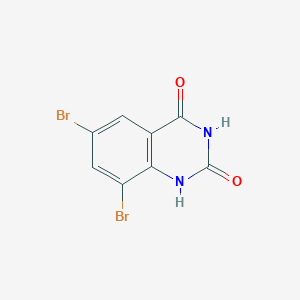

6,8-dibromoquinazoline-2,4(1H,3H)-dione

Description

Significance of the Quinazolinedione Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. nih.gov Its derivatives, especially the oxidized forms known as quinazolinones and quinazolinediones, are of significant interest due to their broad spectrum of pharmacological activities. mdpi.comresearchgate.net The quinazolinedione scaffold, characterized by two carbonyl groups at positions 2 and 4, is a versatile framework that has been extensively explored for its therapeutic potential. nih.govresearchgate.net

The significance of this scaffold is underscored by its presence in numerous compounds exhibiting diverse biological effects, including:

Anticancer Activity: Many quinazoline derivatives have been investigated as anticancer agents, with some acting as inhibitors of key enzymes in cell signaling pathways, such as tyrosine kinases. mdpi.comnih.gov

Antimicrobial Properties: The quinazolinedione core is found in molecules designed to combat bacterial and fungal infections. nih.govnih.gov

Anti-inflammatory Effects: Certain derivatives have shown potential in modulating inflammatory responses. mdpi.com

Anticonvulsant and Analgesic Activities: The scaffold has been utilized in the development of agents targeting the central nervous system. nih.gov

Antiviral and Anti-HIV Activities: Research has also explored the potential of quinazolinedione-based compounds in antiviral therapies. researchgate.netnih.gov

The synthetic accessibility and the ease with which the quinazolinedione ring can be functionalized at various positions make it an attractive starting point for the generation of large libraries of compounds for biological screening. organic-chemistry.org This structural flexibility allows chemists to fine-tune the molecule's properties to optimize its interaction with biological targets.

Historical Context and Evolution of Research on Halogenated Quinazolinediones

The study of halogenated organic compounds has a long history, with early research in the 19th and 20th centuries revealing their diverse applications. nih.gov The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target receptors.

Research into quinazolines and their derivatives began to gain momentum in the mid-20th century. The first synthesis of a quinazolinone derivative was reported in 1869. researchgate.net Over time, as synthetic methodologies advanced, researchers began to explore the impact of various substituents on the quinazoline core. The investigation of halogenated quinazolinediones evolved from this broader exploration. Scientists hypothesized that the addition of bulky and lipophilic halogen atoms like bromine to the benzene ring of the quinazolinedione scaffold could lead to compounds with altered, and potentially improved, pharmacological profiles. Studies have shown that the presence and position of halogen substituents can significantly impact the biological activity of quinazoline derivatives. For instance, in some series, 6-bromo-substituted quinazolinones were identified as highly potent anti-inflammatory agents. mdpi.com Similarly, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione highlights the chemical reactivity of these halogenated cores and their use as intermediates for further derivatization. researchgate.net

Rationale for Investigating 6,8-Dibromoquinazoline-2,4(1H,3H)-dione Derivatives

The specific investigation of this compound and its derivatives is driven by several key scientific rationales. The introduction of two bromine atoms at positions 6 and 8 of the quinazolinedione ring is a deliberate structural modification intended to leverage the known effects of polyhalogenation.

The primary motivations include:

Enhanced Biological Potency: Halogen atoms, particularly bromine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and reach its intracellular target. This can lead to increased biological potency.

Modulation of Electronic Properties: The electron-withdrawing nature of bromine atoms can alter the electron distribution within the quinazolinedione ring system. This can influence the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound derivatives are crucial for establishing clear structure-activity relationships. By comparing the activity of dibrominated compounds with their non-halogenated or monohalogenated counterparts, researchers can elucidate the specific contribution of the bromine atoms at these positions to the observed biological effect. For example, studies on other quinazolinones have shown that electron-withdrawing groups can sometimes lead to decreased activity, whereas in other cases, they are beneficial. mdpi.com Systematic investigation is therefore essential.

Creation of Novel Chemical Space: The 6,8-dibromo substitution pattern provides a unique scaffold for the development of new chemical entities with potentially novel mechanisms of action or improved selectivity for their biological targets.

Overview of Research Domains Pertaining to this compound

Research involving the this compound scaffold, or its immediate precursors and derivatives, has primarily focused on two major therapeutic areas: antimicrobial and anticancer applications. The compound itself often serves as a key starting material for the synthesis of more complex molecules.

Antimicrobial Research: One area of investigation involves using the 6,8-dibrominated quinazolinone core to synthesize new compounds with potential antibacterial and antifungal properties. For example, a series of derivatives were synthesized starting from a 6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl precursor. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range for certain pathogens. nih.gov

Table 1: Antimicrobial Activity of Selected 6,8-Dibromoquinazolinone Derivatives Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from scientific literature. nih.gov

| Compound | E. coli | S. typhimurium | L. monocytogenes | S. aureus | P. aeruginosa | B. cereus | C. albicans | A. flavus |

| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - |

| VIIc | - | - | - | - | - | - | 0.78 | 0.097 |

Anticancer Research: Another significant domain is the development of novel cytotoxic agents for cancer therapy. Researchers have synthesized series of 6,8-dibromo-2-arylquinazolinone derivatives and evaluated their anti-proliferative effects against various human cancer cell lines. nih.gov These studies aim to understand how different substituents on the dibrominated quinazolinone scaffold influence cytotoxicity. Findings have shown that the nature of the substituent at the 2-position is critical for activity, with electron-donating groups like methoxy (B1213986) or benzyloxy enhancing the cytotoxic effects against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer). nih.gov

Table 2: Cytotoxic Activity of Selected 6,8-Dibromo-2-arylquinazolinone Derivatives IC50 (µM) represents the concentration required to inhibit 50% of cell growth. Data sourced from scientific literature. nih.gov

| Compound | MCF-7 | A549 | SKOV3 |

| 1f (3-methoxy substitution) | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 |

| 1g (4-benzyloxy substitution) | >200 | >200 | >200 |

| Cisplatin (Standard) | 10.5 ± 2.12 | 15.1 ± 1.5 | 12.5 ± 3.5 |

These research domains highlight the utility of the this compound scaffold as a valuable platform in medicinal chemistry for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXYTRRIMYQCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495252 | |

| Record name | 6,8-Dibromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-37-8 | |

| Record name | 6,8-Dibromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dibromoquinazoline 2,4 1h,3h Dione

Classical Synthetic Routes to the Quinazolinedione Core

Traditional methods for constructing the quinazolinedione framework often rely on the cyclization of appropriately substituted anthranilic acid or benzamide (B126) derivatives. These routes are foundational and have been adapted over time to produce a variety of substituted quinazolinediones.

Condensation Reactions Utilizing 2-Amino-3,5-dibromobenzoic Acid and Urea (B33335)

A classical and direct approach to the quinazoline-2,4(1H,3H)-dione core involves the condensation of a 2-aminobenzoic acid derivative with urea. In the case of 6,8-dibromoquinazoline-2,4(1H,3H)-dione, the hypothetical starting material would be 2-amino-3,5-dibromobenzoic acid. This reaction typically proceeds by heating the two reagents, often in the presence of a high-boiling point solvent or under neat conditions. The mechanism is thought to involve the initial formation of a ureido-benzoic acid intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to afford the final quinazolinedione product.

While direct literature evidence for this specific transformation is not abundant, the general principle is well-established for other substituted quinazolinediones. For instance, the reaction of 8-hydroxyquinoline (B1678124) with para-alkylbenzaldehydes and urea under reflux in the presence of hydrochloric acid yields 4-aryl-3,4-dihydro-2H- nih.govdntb.gov.uaoxazino[5,6-h]quinolin-2-ones, demonstrating the utility of urea in forming heterocyclic rings under acidic conditions. nih.gov

Table 1: Proposed Reaction Parameters for the Synthesis of this compound from 2-Amino-3,5-dibromobenzoic Acid and Urea

| Parameter | Proposed Condition | Rationale |

| Starting Materials | 2-Amino-3,5-dibromobenzoic acid, Urea | Provides the necessary atoms for the quinazolinedione core. |

| Solvent | High-boiling point solvent (e.g., nitrobenzene, sulfolane) or neat | Facilitates the high temperatures required for condensation and cyclization. |

| Temperature | > 150 °C | To overcome the activation energy for the reaction. |

| Catalyst | Acidic (e.g., HCl) or none | An acid catalyst may protonate the urea, increasing its electrophilicity. |

Approaches from 2-Amino-3,5-dibromobenzamide (B176797) Precursors

An alternative classical route involves the use of 2-amino-3,5-dibromobenzamide as a key precursor. This method typically involves a two-step process where the benzamide is first treated with a phosgene (B1210022) equivalent to form an intermediate isocyanate, which then undergoes intramolecular cyclization.

Common phosgene equivalents used in this type of reaction include triphosgene (B27547), diphosgene, or alkyl chloroformates. The reaction is generally carried out in an inert solvent, and the choice of the phosgene equivalent can influence the reaction conditions. For example, the use of triphosgene often allows for milder reaction conditions compared to phosgene gas. This methodology has been documented for the synthesis of related substituted quinazolinediones.

Modern Advancements in the Synthesis of Halogenated Quinazolinediones

Contemporary synthetic methods often focus on improving efficiency, yield, and substrate scope. These advancements include multi-step processes that allow for greater control over the substitution pattern of the final product and the use of versatile intermediates.

Multi-step Cyclization and Condensation Processes

Modern synthetic strategies may employ multi-step sequences to construct the this compound scaffold. These processes often involve the initial synthesis of a substituted precursor, followed by a key cyclization step. For example, a domino sequence of imination, intramolecular cycling, and nucleophilic ring opening has been used to synthesize tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. mdpi.com Such multi-step approaches offer the flexibility to introduce various substituents onto the heterocyclic core.

Utilisation of Benzoxazinone (B8607429) Derivatives as Intermediates

A widely employed and effective modern strategy for the synthesis of quinazolinone derivatives, including 6,8-dibromo-substituted analogues, involves the use of benzoxazinone intermediates. ptfarm.plnih.gov This method typically begins with the acylation of 2-amino-3,5-dibromobenzoic acid to form an N-acyl derivative, which is then cyclized to the corresponding 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one. ptfarm.pl

These benzoxazinone intermediates are stable and can be readily isolated. They serve as versatile precursors that can react with a variety of nitrogen nucleophiles to yield the desired quinazolinone derivatives. For instance, reaction of the 6,8-dibromobenzoxazinone with ammonia or primary amines leads to the formation of the corresponding quinazolin-4(3H)-ones. To obtain the quinazoline-2,4(1H,3H)-dione, the benzoxazinone can be treated with a reagent that provides the second carbonyl group, such as urea or a related compound. A series of novel 6,8-dibromo-2,3-disubstituted quinazolin-4(3H)-ones have been synthesized by condensing the primary amino group of lamotrigine (B1674446) with a benzoxazin-4-one. researchgate.net

Table 2: Synthesis of 6,8-Dibromo-quinazolinone Derivatives from 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one

| Nucleophile | Resulting Product | Reference |

| p-Aminoacetophenone | 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | ptfarm.pl |

| Nitrogen Nucleophiles | Various quinazolinone derivatives and related moieties | nih.gov |

| Lamotrigine | 3-[5-Amino-6-(2,3-dichlorophenyl)- nih.govptfarm.plnih.govtriazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-one | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Methods for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of quinazolinones. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govdntb.gov.uanih.gov The application of microwave-assisted synthesis to quinazolinediones has been reported, where substituted methyl anthranilates react with various isocyanates in a mixture of DMSO and water without the need for a catalyst or base. nih.gov This method offers a rapid and efficient route to a library of quinazolinedione derivatives.

Visible light-driven photocatalysis represents another green approach to quinazolinone synthesis. This method utilizes a photocatalyst, such as curcumin-sensitized titanium dioxide, to drive the reaction using visible light as a renewable energy source. mdpi.com A one-pot, three-component reaction involving an aldehyde, urea, and dimedone has been shown to efficiently produce quinazoline (B50416) compounds under these conditions. mdpi.com

Furthermore, the development of magnetically recoverable catalysts offers a sustainable solution for catalyst separation and reuse. frontiersin.org A novel magnetic palladium catalyst has been employed for the multicomponent synthesis of quinazolinones in an eco-friendly polyethylene (B3416737) glycol (PEG)/water solvent system. frontiersin.org This approach not only avoids the use of toxic solvents but also allows for the easy recovery and recycling of the catalyst, making the process more cost-effective and environmentally friendly. frontiersin.org The use of boiler flue gas as a C1 source in the synthesis of quinazolinones has also been explored, representing an innovative approach to carbon capture and utilization. researchgate.net

Table 3: Overview of Green Chemistry Approaches for Quinazolinone Synthesis

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced energy consumption. nih.govdntb.gov.uanih.gov | Reaction of 2-amino-3,5-dibromobenzoic acid derivatives with a carbonyl source under microwave irradiation. |

| Visible Light Photocatalysis | Use of renewable energy, mild reaction conditions. mdpi.com | Photocatalytic cyclization of suitable precursors in the presence of a sensitizer (B1316253) and a light source. |

| Magnetically Recoverable Catalysts | Easy catalyst separation and recycling, reduced waste. frontiersin.org | Catalytic carbonylation and cyclization of 2-amino-3,5-dibromobenzamide using a recyclable catalyst. |

| Eco-friendly Solvents | Use of non-toxic and biodegradable solvents like water or PEG. frontiersin.org | Performing the synthesis in aqueous or other green solvent systems to minimize environmental impact. |

Derivatization and Structural Modification Strategies of 6,8 Dibromoquinazoline 2,4 1h,3h Dione

Functionalization at Nitrogen Atoms (N1 and N3 Positions)

The nitrogen atoms at the N1 and N3 positions of the quinazolinedione ring are nucleophilic and can be readily functionalized through various reactions, including alkylation and acylation. These modifications are crucial for modulating the molecule's solubility, lipophilicity, and interaction with biological targets.

N-Alkylation and N-Acylation Reactions

N-alkylation of the quinazolinone scaffold is a common strategy to introduce diverse substituents. The reaction typically proceeds by treating the quinazolinedione with an alkyl halide in the presence of a base. Studies on related quinazolin-4(3H)-ones have shown that the regioselectivity of alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents already present on the ring. For instance, in the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) or ethyl 6-bromohexanoate, N3-alkylation is predominantly observed. juniperpublishers.comresearchgate.net The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). juniperpublishers.comresearchgate.net

Similarly, N-acylation can be achieved by reacting the quinazolinedione with acyl chlorides or anhydrides. This introduces a carbonyl moiety, which can serve as a key structural element or a point for further derivatization. For example, the reaction of anthranilic acid with benzoyl chloride is a key step in forming 2-substituted-1,3-benzoxazin-4-ones, which are precursors to N-acylated quinazolinones. tsijournals.com These reactions provide a direct method to attach various functional groups to the nitrogen atoms, thereby expanding the chemical diversity of the 6,8-dibromoquinazoline-2,4(1H,3H)-dione core.

Table 1: Examples of N-Alkylation Conditions for Quinazolinone Scaffolds This table is generated based on data from analogous structures and serves as a reference for potential reaction conditions.

| Alkylating Agent | Base | Solvent | Temperature | Position | Reference |

|---|---|---|---|---|---|

| Ethyl chloroacetate | K₂CO₃ | DMF | Room Temp. | N3 | nih.gov |

| Benzyl chloride | K₂CO₃ | DMF | 100°C | N3 | juniperpublishers.comresearchgate.net |

| Ethyl 6-bromohexanoate | K₂CO₃ | DMF | - | N3 | researchgate.net |

Introduction of Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Thiadiazole)

The incorporation of heterocyclic rings, such as triazoles, oxadiazoles (B1248032), and thiadiazoles, onto the quinazolinedione scaffold is a widely used strategy to enhance biological activity. These moieties can be introduced at the N1 and N3 positions, typically by first performing an N-alkylation with a haloacetyl halide to generate an intermediate which is then used to construct the heterocycle.

A general approach involves the N-alkylation of the quinazolinedione with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a key acetohydrazide intermediate. nih.gov This hydrazide can then serve as a precursor for various heterocyclic rings.

Triazole Derivatives : The acetohydrazide intermediate can be reacted with phenyl isothiocyanate followed by cyclization in the presence of sodium hydroxide (B78521) to yield a 1,2,4-triazole (B32235) ring. nih.gov This method results in the formation of 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione from the corresponding bis-acetohydrazide. nih.gov

Oxadiazole Derivatives : Cyclization of the acetohydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by acidification, can yield 1,3,4-oxadiazole-2-thione moieties. nih.gov Research on a related 6,8-dibromo-4(3H)quinazolinone derivative has also demonstrated the synthesis of oxadiazoles from an acid hydrazide precursor. nih.gov

Thiadiazole Derivatives : Similarly, reacting the acetohydrazide with carbon disulfide under basic conditions can lead to the formation of 5-mercapto-1,3,4-thiadiazole rings attached to the quinazolinedione core. nih.gov The synthesis of fused thiadiazolo[2,3-b]quinazoline derivatives highlights the versatility of the quinazoline (B50416) structure in forming complex heterocyclic systems. jsynthchem.com

These synthetic routes allow for the generation of a diverse library of quinazolinedione-heterocycle hybrids, which are of significant interest in drug discovery.

Modifications at Carbon Atoms (C2, C4, C6, C8 Positions)

The carbon framework of this compound, particularly the C6 and C8 positions bearing bromine atoms, provides valuable sites for structural diversification through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. The bromine atoms at C6 and C8 are excellent leaving groups for such transformations, enabling the introduction of a wide array of aryl, alkyl, and alkynyl substituents.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide. For this compound, this reaction allows for the substitution of the bromine atoms with various aryl or alkyl groups.

In a study on 2-aryl-6,8-dibromo-4-chloroquinazolines, derived from the corresponding quinazolin-4(3H)-ones, Suzuki-Miyaura cross-coupling was successfully employed to introduce aryl groups at both the C6 and C8 positions. nih.gov The reaction was carried out using arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate (Cs₂CO₃). The study found that the reaction proceeded without selectivity, leading to the substitution of both bromine atoms to afford 2,6,8-triaryl derivatives. nih.gov This lack of selectivity suggests a similar reactivity of the C6-Br and C8-Br bonds under these conditions. Similar palladium-catalyzed couplings have been used to synthesize 6,8-disubstituted 1,7-naphthyridines, further demonstrating the utility of this reaction for functionalizing dibrominated heterocyclic systems. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Dibrominated Heterocycles This table is generated based on data from analogous structures and serves as a reference for potential reaction conditions.

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 2,6,8-Triaryl-4-chloroquinazoline | nih.gov |

| 6,8-Dibromo-1,7-naphthyridine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 6,8-Diaryl-1,7-naphthyridine | nih.gov |

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the this compound core, which can serve as rigid linkers or be further elaborated.

Studies on the closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have provided significant insights into the regioselectivity of Sonogashira coupling at the C6 and C8 positions. tubitak.gov.trtubitak.gov.tr It was found that the choice of palladium catalyst influences the reaction outcome. Using a Pd/C-PPh₃-CuI catalytic system, the reaction with terminal alkynes such as phenylacetylene (B144264) resulted in exclusive alkynylation at the C8 position. tubitak.gov.trtubitak.gov.tr This selectivity is attributed to the steric hindrance at the C6 position, which is ortho to the bulky C5 substituent in the quinolinone system. However, when PdCl₂(PPh₃)₂ was used as the catalyst, double substitution occurred, yielding the 6,8-dialkynyl derivatives. tubitak.gov.trtubitak.gov.tr

Furthermore, research on 2-aryl-6,8-dibromo-4-chloroquinazolines also demonstrated successful Sonogashira coupling with various terminal acetylenes at the C4 position, indicating the high reactivity of this position due to the α-nitrogen effect. nih.gov Subsequent Suzuki coupling on the remaining C6 and C8 bromo-substituents was then possible. These findings highlight the potential for selective and sequential functionalization of the this compound scaffold using carefully chosen catalytic systems.

Table 3: Catalyst-Dependent Selectivity in Sonogashira Coupling of 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones This table illustrates selectivity principles that may apply to the quinazolinedione scaffold.

| Catalyst System | Alkyne | Outcome | Reference |

|---|---|---|---|

| Pd/C-PPh₃-CuI | Phenylacetylene | Mono-alkynylation at C8 | tubitak.gov.trtubitak.gov.tr |

| PdCl₂(PPh₃)₂-CuI | Phenylacetylene | Di-alkynylation at C6 and C8 | tubitak.gov.trtubitak.gov.tr |

Nucleophilic Substitution Reactions on Bromine Atoms

The bromine atoms at the C6 and C8 positions of the this compound ring are amenable to nucleophilic substitution, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and other applications.

One of the most powerful methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the coupling of aryl halides with a broad range of primary and secondary amines. While specific examples directly on this compound are not extensively documented in readily available literature, the principles of this reaction are widely applicable to similar dihalogenated aromatic systems. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the efficiency and scope of the reaction.

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, Xantphos, DavePhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the hydrogen halide byproduct. |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction. |

The reactivity of the two bromine atoms can be influenced by steric and electronic factors, potentially allowing for sequential or regioselective amination under carefully controlled conditions.

Regioselective Functionalization Techniques

The presence of two bromine atoms at distinct positions on the quinazoline-2,4(1H,3H)-dione core presents an opportunity for regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in achieving site-specific modifications.

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. sci-hub.seresearchgate.net The regioselectivity of the reaction on dihalogenated substrates is often dictated by the electronic properties and steric environment of the halogen positions. In many heterocyclic systems, the more electron-deficient position undergoes oxidative addition to the palladium catalyst more readily. nih.gov For this compound, the relative reactivity of the C6-Br and C8-Br bonds would depend on the specific reaction conditions, including the choice of catalyst, ligand, and solvent.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, also offers a pathway for regioselective functionalization. nih.govrsc.orgrsc.orgnih.govresearchgate.net The selectivity in dihalogenated systems can be controlled by the choice of palladium catalyst and ligands. For instance, in some diiodopurines, the use of monodentate phosphine ligands favors coupling at one position, while bidentate ligands direct the reaction to another. rsc.org Similar principles could be applied to control the site of alkynylation on the this compound scaffold.

A hypothetical regioselective functionalization of this compound is presented in the table below, illustrating the potential for sequential modifications.

| Step | Reaction Type | Position | Reagents and Conditions (Hypothetical) | Product |

| 1 | Suzuki-Miyaura Coupling | C6 | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 6-Aryl-8-bromoquinazoline-2,4(1H,3H)-dione |

| 2 | Sonogashira Coupling | C8 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C | 6-Aryl-8-alkynylquinazoline-2,4(1H,3H)-dione |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound framework can lead to the development of enantiomerically pure compounds with potentially enhanced biological activity and specificity. Several strategies can be envisioned for the stereoselective synthesis of such derivatives.

One approach involves the use of chiral auxiliaries . mdpi.com A chiral auxiliary can be attached to the N1 or N3 position of the quinazolinedione ring. Subsequent diastereoselective reactions, such as alkylation, can then be performed, with the chiral auxiliary directing the stereochemical outcome. researchgate.netresearchgate.net After the desired chiral center is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis . Chiral catalysts can be employed to perform enantioselective transformations on a prochiral this compound derivative. For instance, the biomimetic asymmetric reduction of a suitable quinazolinone precursor using chiral NAD(P)H models can yield chiral dihydroquinazolinones with high enantiomeric excess. dicp.ac.cn Additionally, asymmetric cross-coupling reactions catalyzed by chiral transition metal complexes could be used to introduce substituents in a stereocontrolled manner. nih.gov

Advanced Spectroscopic and Structural Characterization of 6,8 Dibromoquinazoline 2,4 1h,3h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of a quinazolinedione is characterized by signals corresponding to the protons on the benzene (B151609) ring and the N-H protons of the pyrimidine-dione ring. For 6,8-dibromoquinazoline-2,4(1H,3H)-dione, the aromatic region would be expected to show two singlets for the H-5 and H-7 protons, a consequence of the bromine substitution at positions 6 and 8. The N-H protons at positions 1 and 3 would typically appear as two distinct broad singlets at a downfield chemical shift, often in the range of 11.0-11.5 ppm in a solvent like DMSO-d₆.

In the case of the analogous 6-bromoquinazoline-2,4(1H,3H)-dione, the ¹H NMR spectrum (in DMSO-d₆) shows signals at δ 11.46 (s, 1H), 11.29 (s, 1H), 7.94 (d, J = 2.0 Hz, 1H), 7.80 (dd, J = 8.4, 2.0 Hz, 1H), and 7.12 (d, J = 8.4 Hz, 1H). The introduction of a second bromine atom at the 8-position would lead to the disappearance of the signal for the H-8 proton and would likely influence the chemical shifts of the remaining aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to display eight distinct signals. The two carbonyl carbons (C-2 and C-4) would resonate at the most downfield region of the spectrum, typically between 150 and 165 ppm. The chemical shifts of the aromatic carbons are influenced by the electronegative bromine substituents.

For comparison, the ¹³C NMR spectrum of 6-bromoquinazoline-2,4(1H,3H)-dione exhibits signals at δ 161.7, 150.0, 140.1, 137.5, 128.9, 117.8, 116.2, and 113.8 ppm. The presence of an additional bromine at C-8 in the target molecule would cause a significant downfield shift for C-8 and would also affect the chemical shifts of the neighboring carbons.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex derivatives.

COSY spectra would reveal the coupling between adjacent aromatic protons.

HSQC would correlate the signals of protons directly attached to carbon atoms.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (NH) | 11.46 (s, 1H) | - |

| 3 (NH) | 11.29 (s, 1H) | - |

| 2 (C=O) | - | 150.0 |

| 4 (C=O) | - | 161.7 |

| 4a | - | 116.2 |

| 5 | 7.12 (d, J = 8.4 Hz, 1H) | 117.8 |

| 6 | - | 113.8 |

| 7 | 7.80 (dd, J = 8.4, 2.0 Hz, 1H) | 137.5 |

| 8 | 7.94 (d, J = 2.0 Hz, 1H) | 128.9 |

| 8a | - | 140.1 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak ([M]⁺) would appear as a cluster of peaks with a specific intensity ratio.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For C₈H₄Br₂N₂O₂, the calculated exact mass would be a key piece of data for confirming the identity of the compound. While specific HRMS data for the 6,8-dibromo derivative is not available in the searched literature, for the related 6-bromoquinazoline-2,4(1H,3H)-dione, the ESI-HRMS data shows a calculated m/z of 240.9607 for [M+H]⁺, with a found value of 240.9602, confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands for the N-H and C=O functional groups.

N-H Stretching: The N-H stretching vibrations of the amide groups are expected to appear as broad bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: The carbonyl groups of the dione (B5365651) system will give rise to strong absorption bands in the range of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding.

C=C and C-N Stretching: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.

C-Br Stretching: The C-Br stretching vibrations would be observed at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

For the analogous 6-bromoquinazoline-2,4(1H,3H)-dione, the IR spectrum (KBr) shows characteristic peaks at 3200, 3060, 2845, 1728, 1700, 1446, and 1294 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Data for 6-Bromo analog (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3200, 3060 |

| C-H Stretch (aromatic) | 3000-3100 | 3060 |

| C-H Stretch (aliphatic) | 2800-3000 | 2845 |

| C=O Stretch | 1650-1750 | 1728, 1700 |

| C=C Stretch (aromatic) | 1450-1600 | 1446 |

| C-N Stretch | 1200-1350 | 1294 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, the crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, provides valuable insights into the expected solid-state conformation and intermolecular interactions.

The crystal structure of quinazoline-2,4(1H,3H)-dione reveals a planar molecule. nih.gov In the crystal lattice, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a two-dimensional network. Weak π-π stacking interactions are also observed between the aromatic rings of adjacent molecules. nih.gov It is anticipated that this compound would adopt a similar planar structure and exhibit comparable hydrogen bonding patterns. The presence of the bulky and electron-rich bromine atoms would likely influence the crystal packing, potentially leading to halogen bonding interactions and altered π-π stacking distances.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral compounds in solution.

For this compound itself, which is achiral, VCD spectroscopy is not applicable. However, for chiral derivatives of this compound, such as those with a stereocenter in a substituent on the nitrogen atoms or the aromatic ring, VCD could be employed to determine their absolute configuration. The experimental VCD spectrum, when compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer, can unambiguously establish the stereochemistry. While no specific VCD studies on chiral derivatives of this compound are reported, the technique has been successfully applied to other complex chiral heterocyclic systems, demonstrating its potential for the stereochemical analysis of novel quinazolinedione-based molecules.

Theoretical and Computational Investigations of 6,8 Dibromoquinazoline 2,4 1h,3h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting molecular geometries, electronic properties, and reaction mechanisms with high accuracy. nih.gov For the quinazoline-2,4-dione scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), are employed to optimize the molecular geometry. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

For instance, studies on related bromo-quinazoline structures have utilized DFT to calculate these geometric parameters. iucr.org Such calculations would reveal the planarity of the fused ring system in 6,8-dibromoquinazoline-2,4(1H,3H)-dione and the specific orientations of the bromine and oxygen atoms. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Representative Bond Lengths in a Quinazolinone Moiety Calculated by DFT This table presents typical bond lengths for a related quinazolinone derivative as an example of data obtained through DFT calculations. Specific values for this compound would require a dedicated computational study.

| Bond | Method: B3LYP/6-311++G(d,p) (Å) | Method: M06-2X/6-311++G(d,p) (Å) |

|---|---|---|

| C=O | 1.218 | 1.218 |

| C–N | 1.400 | 1.397 |

| C–C (Aromatic) | 1.399 | 1.392 |

| N–C (Amide) | 1.385 | 1.381 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. iucr.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small gap indicates that a molecule is more reactive. researchgate.net DFT calculations are routinely used to determine the energies of the HOMO and LUMO. iucr.org For this compound, the electron-withdrawing nature of the bromine atoms would be expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted parent compound.

Table 2: Example Frontier Orbital Energies for a Bromo-Quinazoline Derivative Data from a theoretical study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, illustrating the type of output from FMO analysis. iucr.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.4559 |

| LUMO | -1.6351 |

| Energy Gap (ΔE) | 4.8208 |

The quinazoline-2,4(1H,3H)-dione core exists in a diketo tautomeric form but can theoretically exist in several enol or iminol forms through proton migration. dnu.dp.ua This phenomenon, known as tautomerism, is critical as different tautomers can exhibit distinct chemical and biological properties.

Computational methods, particularly DFT and MP2, are used to calculate the relative energies and thermodynamic parameters of these different tautomeric forms in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM). dnu.dp.uaresearchgate.net Such studies can predict the most stable tautomer under specific conditions. For this compound, theoretical calculations would compare the stability of the dominant diketo form with its potential keto-enol and di-enol isomers, providing insight into its structural dynamics and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. abap.co.in This technique is invaluable for analyzing the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. ugm.ac.idresearchgate.net

In the context of this compound, MD simulations can be used to understand how the molecule behaves in a biological system. When docked into a protein's active site, an MD simulation can assess the stability of the binding pose. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule or protein. abap.co.inresearchgate.net Furthermore, MD simulations provide detailed information on intermolecular interactions, such as the formation and persistence of hydrogen bonds between the ligand and the receptor over the simulation period. ugm.ac.id

In Silico Screening and Molecular Docking Studies of Derivatives

In silico screening and molecular docking are powerful tools in drug discovery for identifying and optimizing potential drug candidates. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg This allows for the evaluation of binding affinity, typically expressed as a docking score or binding energy, and the visualization of key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Derivatives of the quinazoline-2,4-dione scaffold have been the subject of numerous molecular docking studies against various biological targets, including enzymes like dihydrofolate reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), and the main protease (Mpro) of SARS-CoV-2. ugm.ac.idnih.govekb.eg For this compound derivatives, docking studies would be performed to predict their binding modes within a target active site. This information is crucial for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity.

Table 3: Example Docking Scores of Quinazolin-2,4-dione Derivatives Against a Viral Protein Target (SARS-CoV-2 Mpro) This table showcases binding affinities for various quinazolin-2,4-dione derivatives from a specific study to illustrate the data generated from molecular docking. ekb.eg

| Compound Derivative | Binding Affinity (kcal/mol) |

|---|---|

| Derivative 2 | -8.7 |

| Derivative 3 | -7.9 |

| Derivative 4 | -9.6 |

| Derivative 5 | -8.6 |

| Derivative 6 | -9.1 |

Thermochemical Calculations and Energetic Stability Assessments

Thermochemical calculations, often performed as part of a comprehensive DFT analysis, provide quantitative data on the energetic stability of a molecule. nih.gov Key parameters such as the heat of formation, Gibbs free energy of formation, and entropy are calculated to assess the thermodynamic stability of this compound.

These calculations are also essential for studying reaction thermodynamics. By comparing the total energy of reactants and products, one can determine whether a reaction is exothermic or endothermic. For instance, in tautomerism studies, the difference in Gibbs free energy between the diketo and enol forms determines their equilibrium population. dnu.dp.ua Similarly, assessing the stability of different conformers or isomers relies on these energetic assessments, providing a complete thermodynamic profile of the molecule. nih.gov

Enthalpy of Sublimation Measurements

Consistent with the absence of data on the enthalpy of formation, specific measurements or theoretical calculations for the enthalpy of sublimation of this compound are not reported in the surveyed scientific literature. The enthalpy of sublimation is a critical parameter that describes the energy required for a substance to transition from a solid to a gaseous state and is intrinsically linked to the enthalpies of formation in the crystalline and gaseous phases.

Without experimental data from techniques such as Knudsen effusion or thermogravimetric analysis, or computational predictions, the enthalpy of sublimation for this compound remains undetermined.

Table 2: Enthalpy of Sublimation of this compound

| Method | Enthalpy of Sublimation (kJ/mol) |

| Experimental Measurement | Data not available |

| Computational Prediction | Data not available |

Mechanistic Aspects of Biological Activity and Structure Activity Relationships of 6,8 Dibromoquinazoline 2,4 1h,3h Dione Derivatives

Exploration of Molecular Targets and Binding Mechanisms

Derivatives of 6,8-dibromoquinazoline-2,4(1H,3H)-dione have been investigated for their potential to interact with a variety of biological targets, primarily enzymes and receptors. These interactions are fundamental to their observed biological effects.

Enzyme Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for the design of enzyme inhibitors. The 6,8-dibromo substitution pattern has been explored in the context of several important enzyme targets.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. Several 6,8-dibromo-quinazolin-4(3H)-one analogs have been synthesized and evaluated for their DHFR inhibitory activity. Molecular modeling studies suggest that these compounds can bind to key amino acid residues in the active site of DHFR, such as Glu30, Ser59, Phe31, and Phe34, which are essential for the enzyme's catalytic activity researchgate.net. The binding of these inhibitors is thought to mimic the binding of the natural substrate, dihydrofolate, thereby blocking the enzyme's function. One study reported a series of 6,8-dibromo-quinazolin-4(3H)-one derivatives with significant DHFR inhibitory potency. For instance, a compound in this series demonstrated a remarkable IC50 value of 0.1 µM researchgate.net.

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses. While specific studies on this compound as a PDE4 inhibitor are limited, the broader class of quinazolinones has been explored for this activity. For example, nitraquazone, a quinazolin-2,4-dione derivative, was an early selective PDE4 inhibitor. The rational design of novel PDE4 inhibitors has been based on a hybrid structure of nitraquazone and other known inhibitors like denbufylline researchgate.net. The pharmacophore for PDE4 inhibition generally includes a flat aromatic region, a hydrogen bond acceptor, and a hydrophobic part, features that can be accommodated by the this compound scaffold researchgate.net.

Poly(ADP-ribose) Polymerase (PARP-1/2): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy in cancer therapy. While the broader quinazolinone class has been investigated for PARP inhibition, specific data on 6,8-dibromo derivatives are not extensively available.

Bacterial Gyrase and DNA Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are the primary targets of quinolone antibiotics. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as fluoroquinolone-like inhibitors of these enzymes. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to bacterial cell death. Molecular docking studies have been employed to understand the binding modes of quinazolinone derivatives within the active sites of these enzymes researchgate.netresearchgate.net.

Receptor Modulation

The interaction of quinazoline derivatives with various receptors has been a subject of interest in drug discovery. However, specific data on the receptor modulation properties of this compound are not well-documented in the available literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies help in understanding how different substituents and their positions on the quinazoline ring influence the compound's interaction with its biological target.

Influence of Substituents at N1, N3, C2, and C4 Positions on Biological Activity

Modifications at the N1, N3, C2, and C4 positions of the this compound scaffold have been explored to modulate the biological activity.

For DHFR inhibitors, substitutions at the N3 position are critical. The introduction of various side chains at this position can significantly alter the inhibitory potency. For example, a 3-(2-hydrazinyl-acetyl) substituent has been found to be more active than its 3-(acetohydrazide) isostere researchgate.net. This suggests that the nature and length of the N3-substituent play a crucial role in the interaction with the DHFR active site.

While specific SAR studies on N1, C2, and C4 modifications of the 6,8-dibromo core are limited, general trends for the quinazolinone scaffold can be considered. The C2 and N3 positions are often the most significant for modulating biological activity nih.gov. Modifications at the C2 position can introduce various functionalities that can interact with different regions of the target's binding site. The C4 position, being a carbonyl group in the dione (B5365651) structure, is a key hydrogen bond acceptor.

Elucidation of Pharmacophore Models for Targeted Activities

Pharmacophore modeling is a computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity.

For DHFR inhibitors , a common pharmacophore model for quinazoline-based compounds includes a heterocyclic ring system that can mimic the pteridine ring of the natural substrate, along with appropriate substituents that can form hydrogen bonds and hydrophobic interactions within the enzyme's active site mdpi.comnih.gov. Key features often include hydrogen bond donors and acceptors, and aromatic rings.

A pharmacophore model for PDE4 inhibitors typically consists of a flat aromatic region (provided by the quinazoline ring), a hydrogen bond acceptor (the C4-carbonyl group), and a hydrophobic moiety researchgate.net. The specific arrangement of these features is crucial for high-affinity binding.

For bacterial gyrase inhibitors , pharmacophore models often highlight the importance of a planar aromatic system and specific hydrogen bonding and hydrophobic interactions that are necessary for binding to the enzyme's active site nih.govresearchgate.net.

Mechanistic Studies on Specific Biological Activities

Derivatives of the this compound scaffold have been the subject of numerous studies to elucidate the mechanisms behind their diverse biological effects. These investigations have focused on their interactions with specific enzymes and cellular components.

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives are often linked to their ability to inhibit essential bacterial enzymes. A prominent mechanism of action is the inhibition of bacterial DNA gyrase and DNA topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. nih.gov By targeting these enzymes, the compounds disrupt vital cellular processes, leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics. nih.gov

Structure-activity relationship (SAR) studies have shown that modifications at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione ring can significantly influence antibacterial potency. nih.gov For instance, the incorporation of heterocyclic moieties like oxadiazole rings at these positions has been shown to enhance activity. nih.gov

In a study focused on 6,8-dibromo-4(3H)quinazolinone derivatives, several compounds demonstrated significant antibacterial and antifungal activity. nih.gov The minimum inhibitory concentrations (MICs) were determined for the most potent compounds against a panel of bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 |

| S. typhimurium | 3.125 | |

| L. monocytogenes | 1.56 | |

| S. aureus | 25 | |

| P. aeruginosa | 25 | |

| B. cereus | 25 | |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 |

| A. flavus | 0.097 |

Anti-inflammatory Activity

The anti-inflammatory effects of 6,8-dibromo-4(3H)-quinazolinone derivatives have been evaluated in animal models, such as the carrageenan-induced rat paw edema test. ptfarm.pl While the precise molecular mechanisms are not fully elucidated in the provided literature, the activity is often associated with the inhibition of inflammatory mediators. Several synthesized derivatives have demonstrated promising anti-inflammatory and analgesic properties. nih.govresearchgate.net Studies comparing dibromoquinazolinone derivatives to their monobromo counterparts suggest that the degree of halogenation can influence the potency of the anti-inflammatory effect. ptfarm.pl

Anticancer Activity via Enzyme Inhibition

The anticancer potential of quinazoline derivatives is one of their most extensively studied properties. nih.govnih.gov A key mechanism is the inhibition of enzymes that are critical for cancer cell survival and proliferation.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is an enzyme vital for DNA repair. nih.gov Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. Quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govrsc.org SAR studies indicate that incorporating specific amino acid building blocks, such as β-proline and piperidine-4-carboxylic acid groups, can yield effective PARP-1 inhibitors. nih.gov Some of these derivatives have shown strong cytotoxicity in breast cancer cell lines, both as single agents and in combination with DNA-damaging agents like temozolomide. rsc.orgresearchgate.net

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation and survival and is often dysregulated in cancer. Certain 4,6-disubstituted quinazoline derivatives have been developed as PI3K inhibitors, demonstrating significant antiproliferative activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.gov

Cytotoxic studies on 6,8-dibromo-2-arylquinazolinone derivatives have identified compounds with notable activity against various cancer cell lines. nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|

Antiviral Activity

The antiviral activity of quinazoline-2,4(1H,3H)-dione derivatives has been explored, particularly against the Hepatitis C Virus (HCV). The proposed mechanism for certain 3-hydroxyquinazoline-2,4(1H,3H)-diones involves acting as metal ion chelators. nih.gov They are thought to target the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase that is essential for viral replication. nih.gov By chelating Mg2+ ions in the enzyme's catalytic center, these compounds inhibit its function. This has been supported by thermal shift assays, molecular docking studies, and UV-Vis spectrophotometry. nih.gov Several derivatives have shown potent anti-HCV activity at the cellular level, with EC50 values significantly better than the reference drug, ribavirin. nih.gov

Antiplatelet Activity

While direct mechanistic studies on this compound derivatives are limited in this area, the broader class of quinazoline-2,4(1H,3H)-diones has been reported to possess antiplatelet activity. nih.gov A potential, though not yet confirmed for this specific class, mechanism for antiplatelet effects could involve the inhibition of protein disulfide isomerase (PDI). PDI is an enzyme found on the surface of platelets that plays a role in thrombus formation. nih.gov Inhibition of PDI can prevent platelet aggregation, a key event in blood clotting. nih.gov

Investigation of Biological Pathway Perturbations Induced by Derivatives

Beyond targeting single enzymes, quinazolinone derivatives can induce broader perturbations in cellular metabolic pathways. A metabolomics approach using liquid chromatography-mass spectrometry (LC-MS) on prostate cancer cells treated with 2,3-dihydroquinazolin-4(1H)-one analogues revealed significant alterations in several key biochemical pathways essential for cancer cell growth and progression. nih.gov

The study identified disturbances in the levels of metabolites involved in:

Energy Metabolism: Alterations in pathways related to cellular energy production, which is fundamental for the rapid proliferation of cancer cells.

Redox Homeostasis: Changes in the balance of oxidizing and reducing agents within the cell, which can affect cell signaling and survival.

Amino Acid and Polyamine Metabolism: Perturbations in the metabolism of amino acids and polyamines, which are crucial building blocks for proteins and are involved in cell growth and differentiation.

Choline Phospholipid Metabolism: Disruption of the synthesis and breakdown of phospholipids, which are essential components of cell membranes and are involved in signaling pathways that promote cancer progression. nih.gov

These findings highlight that the anticancer effects of these derivatives are not just due to the inhibition of a single target but result from a systemic disruption of the metabolic network that cancer cells rely on for their proliferation and survival. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 6,8-dibromoquinazoline-2,4(1H,3H)-dione and its derivatives will likely focus on developing more efficient and selective methodologies. Current synthetic routes to quinazoline-2,4(1H,3H)-diones often involve multi-step procedures that can be time-consuming and result in modest yields. nih.gov Future approaches may explore one-pot syntheses or flow chemistry techniques to improve throughput and reduce reaction times. nih.gov The use of novel catalysts, such as metal-organic frameworks or enzyme-based systems, could enhance the regioselectivity of the bromination steps, ensuring the precise placement of the bromine atoms at the 6 and 8 positions. Furthermore, greener synthetic strategies employing less hazardous reagents and solvents will be crucial for the sustainable development of these compounds. nih.gov

Advanced Computational Design and Virtual Screening of New Derivatives

Computational tools are poised to play a pivotal role in the discovery of novel derivatives of this compound with enhanced therapeutic potential. Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, can be employed to predict the binding affinities and modes of interaction of new analogs with specific biological targets. nih.govresearchgate.net High-throughput virtual screening of large chemical libraries against validated targets can expedite the identification of promising lead compounds. researchgate.net Quantitative structure-activity relationship (QSAR) studies can further refine the design process by correlating the physicochemical properties of the derivatives with their biological activities, thereby guiding the synthesis of more potent and selective molecules.

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential of this compound and its derivatives, a comprehensive elucidation of their mechanism of action is essential. Integrated omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the cellular pathways modulated by these compounds. For instance, transcriptomic analysis can identify changes in gene expression profiles in response to treatment, while proteomics can reveal alterations in protein levels and post-translational modifications. This multi-omics data can help in identifying novel biological targets and understanding the complex pharmacological effects of these compounds.

Exploration of Emerging Biological Targets and Disease Models

The diverse biological activities reported for quinazoline (B50416) derivatives, such as anticancer, antimicrobial, and anti-inflammatory properties, suggest that this compound may also interact with a range of biological targets. researchgate.netnih.gov Future research should focus on exploring its potential against emerging and historically challenging targets. For example, its activity could be evaluated against various protein kinases, histone deacetylases, or DNA repair enzymes like poly (ADP-ribose) polymerase (PARP), which are implicated in cancer. nih.gov The evaluation of this compound in various disease models, including patient-derived xenografts for cancer or animal models of inflammatory and infectious diseases, will be crucial in determining its therapeutic utility.

Development of Prodrug Strategies for Improved Pharmacological Profiles

The clinical success of a drug candidate is often dependent on its pharmacological profile, including its solubility, stability, and bioavailability. nih.gov Prodrug strategies offer a viable approach to overcome potential liabilities in the physicochemical and pharmacokinetic properties of this compound. nih.gov By chemically modifying the parent molecule to create a prodrug, it is possible to enhance its absorption, distribution, metabolism, and excretion (ADME) properties. For example, ester or carbamate (B1207046) prodrugs could be designed to improve oral bioavailability, with the active compound being released at the target site through enzymatic cleavage. Such strategies can lead to improved efficacy and a better therapeutic window.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,8-dibromoquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of 6,8-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with amines under anhydrous reflux conditions. For example, glacial acetic acid is used as a solvent, and reflux durations (8–12 hours) are critical for optimizing yields . Side products like mono-brominated intermediates may form if bromination is incomplete, necessitating purification via recrystallization (ethanol/water mixtures) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) using 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks .

- IR Spectroscopy : Confirm lactam carbonyl stretches (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- X-ray crystallography : Resolve bromine substituent positions and hydrogen-bonding patterns in the solid state .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for bromination steps to avoid inhalation hazards. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation (H315, H319 hazards). Waste containing brominated byproducts must be neutralized before disposal .

Advanced Research Questions

Q. How do bromination patterns (6,8-dibromo vs. mono-bromo derivatives) affect the compound’s reactivity in subsequent functionalization?

- Methodological Answer : The 6,8-dibromo derivative exhibits enhanced electrophilicity at C-2/C-4 due to electron-withdrawing bromine groups, facilitating nucleophilic substitutions (e.g., with amines or thiols). Comparative kinetic studies using HPLC can quantify reaction rates between mono- and di-brominated analogs .

Q. What strategies resolve contradictions in biological activity data for 6,8-dibromoquinazoline derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strains or solvent systems (DMSO vs. aqueous buffers). Standardize protocols using OECD guidelines (e.g., OECD 423 for toxicity) and validate results via dose-response curves .

Q. Can eco-friendly methods replace traditional toxic reagents (e.g., phosgene) in synthesizing quinazoline-2,4-dione scaffolds?

- Methodological Answer : Recent advances utilize CO₂ as a carbonyl source in lieu of phosgene. For example, cyclization of anthranilic acid derivatives with CO₂ under catalytic conditions (e.g., DBU/ionic liquids) achieves comparable yields (75–85%) while reducing waste .

Q. How do computational methods aid in predicting the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactivity at C-6 vs. C-8. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms computational predictions .

Q. What experimental designs optimize the compound’s solubility for in vivo pharmacological studies?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to identify co-solvents (e.g., PEG-400/water mixtures). Phase solubility diagrams and nanoformulation (liposomes) improve bioavailability while maintaining stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.